molecular formula C26H22N2O2 B11028558 4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one

4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one

Cat. No.: B11028558
M. Wt: 394.5 g/mol
InChI Key: QMBAPUSRXXGMLT-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of multiple functional groups within its structure makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxybenzaldehyde with 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the imino group.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and catalysts is crucial to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and imino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the heterocyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

4,4,6-Trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways in diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 4,4,6-Trimethyl-1-[(4-methoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one
  • 4,4,6-Trimethyl-1-[(4-chlorophenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one

Uniqueness: Compared to its analogs, 4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2-one is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The phenoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

9,11,11-trimethyl-3-(4-phenoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C26H22N2O2/c1-17-16-26(2,3)28-24-21(17)10-7-11-22(24)23(25(28)29)27-18-12-14-20(15-13-18)30-19-8-5-4-6-9-19/h4-16H,1-3H3

InChI Key

QMBAPUSRXXGMLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O)(C)C

Origin of Product

United States

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